1-(4-ethylphenyl)-5-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide
Description
The chemical compound belongs to a class of molecules that incorporate both triazole and thiadiazole rings. These rings are known for their significance in medicinal chemistry due to their biological activities. The synthesis and exploration of such compounds offer valuable insights into their potential applications and chemical behaviors.
Synthesis Analysis
The synthesis of compounds containing triazole and thiadiazole structures typically involves multi-step chemical reactions, including cyclization, condensation, and substitution reactions. These methods aim to introduce various functional groups that contribute to the molecule's activity and stability. The synthesis process is crucial for obtaining high-purity compounds for further study (Wawrzycka-Gorczyca & Siwek, 2011).
Molecular Structure Analysis
The molecular structure of compounds like the one is determined using techniques such as X-ray crystallography. This analysis provides detailed information about the arrangement of atoms within the molecule, which is essential for understanding its chemical behavior and interactions. Hydrogen bonding, π-π interactions, and other non-covalent interactions often stabilize these structures and influence their physical properties (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Compounds containing 1,2,4-triazole and 1,3,4-thiadiazole units participate in various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions can modify the compound's structure, leading to derivatives with different physical and chemical properties. The presence of functional groups such as carboxamide and thioether influences the compound's reactivity and interaction with biological targets (Hotsulia & Fedotov, 2019).
Physical Properties Analysis
The physical properties of these compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. Understanding these properties is essential for predicting the compound's behavior in different environments and its suitability for various applications (Tomma, Rou'il, & Al-dujaili, 2009).
properties
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS2/c1-4-10-25-17-21-20-16(26-17)18-15(24)14-11(3)23(22-19-14)13-8-6-12(5-2)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZLMLKOJOWKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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